Superior Allosteric Displacement of Orthosteric hERG Blocker Dofetilide Compared to VU0405601 and ML-T531
LUF7244 demonstrates the strongest negative allosteric modulation of dofetilide binding to the Kv11.1 channel among three evaluated NAMs, achieving a significantly lower residual [³H]dofetilide binding at 10 μM compared to VU0405601 and ML-T531 [1].
| Evidence Dimension | Residual [³H]dofetilide binding at 10 μM compound concentration |
|---|---|
| Target Compound Data | 44 ± 2% binding remaining |
| Comparator Or Baseline | VU0405601: 63 ± 3% binding remaining; ML-T531: 77 ± 3% binding remaining |
| Quantified Difference | LUF7244 reduces binding by an additional 19 percentage points vs. VU0405601 and 33 percentage points vs. ML-T531 |
| Conditions | [³H]dofetilide-binding assay using membranes of human Kv11.1-expressing HEK293 cells |
Why This Matters
Greater allosteric displacement of orthosteric blockers directly correlates with enhanced capacity to neutralize drug-induced proarrhythmia, making LUF7244 the preferred NAM for combination therapy studies.
- [1] Yu Z, Liu J, van Veldhoven JP, IJzerman AP, Heitman LH, et al. Allosteric Modulation of Kv11.1 (hERG) Channels Protects Against Drug-Induced Ventricular Arrhythmias. Circ Arrhythm Electrophysiol. 2016;9(4):e003439. doi: 10.1161/CIRCEP.115.003439. View Source
